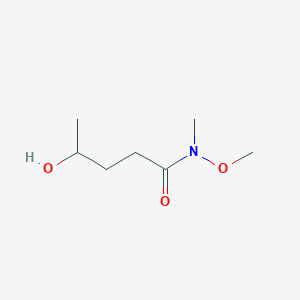
(1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6- ((trimethylsilyl)oxy)hept-3-en-2-yl)-7a- methyloctahydro-4H-inden-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one is a complex organic compound that belongs to the class of cyclic ketones This compound is characterized by its intricate molecular structure, which includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6- ((trimethylsilyl)oxy)hept-3-en-2-yl)-7a- methyloctahydro-4H-inden-4-one typically involves multiple steps, including the formation of the core cyclic structure and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclic core through intramolecular cyclization.
Functional Group Introduction: Addition of trimethylsilyloxy and other functional groups using reagents like trimethylsilyl chloride.
Hydrogenation: Reduction of double bonds to achieve the octahydro configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized forms.
Reduction: Further hydrogenation to reduce any remaining double bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6- ((trimethylsilyl)oxy)hept-3-en-2-yl)-7a- methyloctahydro-4H-inden-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-1-(1,4,5-trimethyl-2-hexenyl)-7a-methyl-4H-inden-4-one: Lacks the trimethylsilyloxy group.
Hexahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one: Contains fewer hydrogen atoms in the cyclic structure.
Uniqueness
The presence of the trimethylsilyloxy group and the specific configuration of the cyclic structure make (1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6- ((trimethylsilyl)oxy)hept-3-en-2-yl)-7a- methyloctahydro-4H-inden-4-one unique
Propiedades
Fórmula molecular |
C22H40O2Si |
|---|---|
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
1-(5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C22H40O2Si/c1-16(11-12-17(2)21(3,4)24-25(6,7)8)18-13-14-19-20(23)10-9-15-22(18,19)5/h11-12,16-19H,9-10,13-15H2,1-8H3 |
Clave InChI |
DYLKEUQQJKRJKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CC(C)C(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methoxy-5-methoxycarbonyl-2-oxabicyclo[3.3.0]octane](/img/structure/B8278282.png)

![2-[5-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-1-YL]pyrazine](/img/structure/B8278300.png)


![[(4-Aminophenyl)cyclobutyl]methane-1-ol](/img/structure/B8278338.png)
![3-Iodo-1,4-dihydroindeno[1,2-c]pyrazole-6-carbaldehyde](/img/structure/B8278350.png)
![1-[3-(Ethoxycarbonyl)propionyl]-4-piperidone](/img/structure/B8278355.png)
![[2-Methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid](/img/structure/B8278358.png)

